Cas no 126587-35-7 ((S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester)

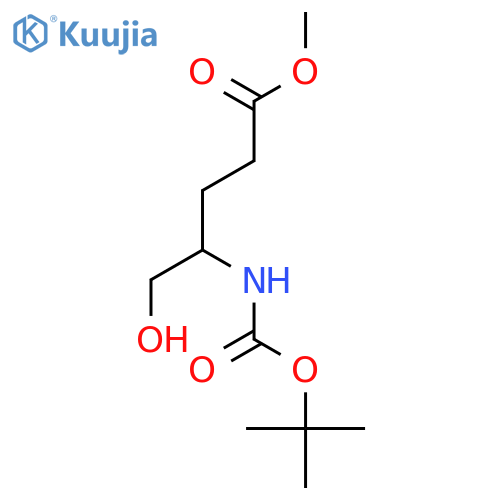

126587-35-7 structure

商品名:(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester

CAS番号:126587-35-7

MF:C11H21NO5

メガワット:247.288143873215

MDL:MFCD09271793

CID:63831

PubChem ID:11107667

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

-

- (S)-4-[[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoic acid methyl ester

- (S)-METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-5-HYDROXYPENTANOATE

- (S)-Methyl 4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate

- (S)-Methyɬ 4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate

- (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

- (S)-Methyl-4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate

- methyl (4S)-4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate

- SRVJJSKMYILGAM-QMMMGPOBSA-N

- Pentanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-, methyl ester, (4S)-

- 3394AD

- Methyl 4-boc-(S)-amino-5-hydroxypentanoate

- 587M357

- methyl 4(S)-tert-butoxycarbonylamino-5-hydroxyva

- (S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester

- AKOS015894464

- Pentanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-, methyl ester, (4S)-

- Methyl (4S)-4-[(tert-butoxy)carbonylamino]-5-hydroxypentanoate

- 126587-35-7

- Methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

- methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate

- CS-0324621

- Methyl(4S)-4-[(tert-butoxy)carbonylamino]-5-hydroxypentanoate

- A921908

- (S)-Methyl4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

- AC3557

- methyl 4(S)-tert-butoxycarbonylamino-5-hydroxyvalerate

- Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate

- Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

- SCHEMBL385450

- MFCD09271793

- AS-74204

- DB-300116

- (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester

-

- MDL: MFCD09271793

- インチ: 1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1

- InChIKey: SRVJJSKMYILGAM-QMMMGPOBSA-N

- ほほえんだ: O(C(N([H])[C@]([H])(C([H])([H])O[H])C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 247.14200

- どういたいしつりょう: 247.14197277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 84.9

じっけんとくせい

- 密度みつど: 1.104

- PSA: 84.86000

- LogP: 1.21610

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T205245-50mg |

(S)-4-[[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoic Acid Methyl Ester |

126587-35-7 | 50mg |

$ 95.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D696353-1g |

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate |

126587-35-7 | 95% | 1g |

$240 | 2024-07-20 | |

| TRC | T205245-10mg |

(S)-4-[[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoic Acid Methyl Ester |

126587-35-7 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM338795-250mg |

methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

126587-35-7 | 95%+ | 250mg |

$148 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1130708-1g |

(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |

126587-35-7 | 95% | 1g |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1130708-100mg |

(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |

126587-35-7 | 95% | 100mg |

$155 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1130708-50mg |

(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |

126587-35-7 | 95% | 50mg |

$145 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1130708-100mg |

(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |

126587-35-7 | 95% | 100mg |

$155 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1130708-1g |

(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |

126587-35-7 | 95% | 1g |

$240 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0701-100mg |

(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |

126587-35-7 | 97% | 100mg |

¥856.91 | 2024-04-20 |

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

126587-35-7 ((S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester) 関連製品

- 172833-22-6(N-Boc-4-aminopentanoic Acid)

- 13726-84-6(Boc-Glu(OtBu)-OH)

- 55757-60-3(Boc-L-Lysine Methyl Ester)

- 45214-91-3((S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid)

- 55227-00-4(Boc-D-Glu-OMe)

- 215789-45-0(trans-2-4-(tert-Butoxycarbonyl)aminocyclohexylacetic Acid Methyl Ester)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:126587-35-7)(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester

清らかである:99%

はかる:5g

価格 ($):450.0